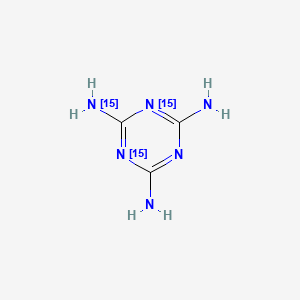
(3,5-15N2)1,3,5-triazine-2,4,6-tri(15N)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Melamine-15N3, also known as 1,3,5-Triazine-2,4,6-triamine-15N3, is a stable isotope-labeled compound with the molecular formula C3H615N3. It is a derivative of melamine, where three nitrogen atoms are replaced with the nitrogen-15 isotope. This compound is primarily used in analytical chemistry and scientific research due to its unique isotopic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Melamine-15N3 can be synthesized through the reaction of cyanamide with a nitrogen-15 labeled compound. One common method involves the use of 15N-labeled urea, which reacts with cyanamide under controlled conditions to form melamine-15N3 . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of melamine-15N3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity 15N-labeled starting materials and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Melamine-15N3 undergoes various chemical reactions, including:
Oxidation: Melamine-15N3 can be oxidized to form cyanuric acid derivatives.
Reduction: Reduction reactions can convert melamine-15N3 to its corresponding amine derivatives.
Substitution: Substitution reactions involve replacing one or more hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Cyanuric acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazine compounds.
Wissenschaftliche Forschungsanwendungen
Melamine-15N3 is widely used in scientific research due to its stable isotopic properties. Some key applications include:
Wirkmechanismus
The mechanism of action of melamine-15N3 is primarily related to its isotopic labeling. The nitrogen-15 isotope allows for precise tracking and quantification in various analytical techniques. In biological systems, melamine-15N3 can be incorporated into metabolic pathways, enabling researchers to study nitrogen utilization and transformation at a molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melamine-13C3: A carbon-13 labeled derivative of melamine used in similar analytical applications.
Melamine-d6: A deuterium-labeled melamine compound used for tracing hydrogen atoms in chemical reactions.
Ammelide: A hydrolysis product of melamine with similar chemical properties.
Uniqueness
Melamine-15N3 is unique due to its nitrogen-15 labeling, which provides distinct advantages in isotopic tracing and quantification. Compared to other labeled compounds, melamine-15N3 offers higher sensitivity and specificity in analytical applications, making it a valuable tool in scientific research .
Eigenschaften
CAS-Nummer |
1958100-99-6 |
|---|---|
Molekularformel |
C3H6N6 |
Molekulargewicht |
129.10 g/mol |
IUPAC-Name |
(3,5-15N2)1,3,5-triazine-2,4,6-tri(15N)amine |
InChI |
InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/i4+1,7+1,8+1 |
InChI-Schlüssel |
JDSHMPZPIAZGSV-DPZTXFNWSA-N |
Isomerische SMILES |
C1(=NC(=[15N]C(=[15N]1)[15NH2])N)N |
Kanonische SMILES |
C1(=NC(=NC(=N1)N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


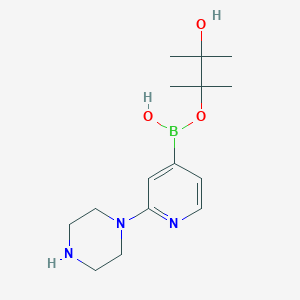
![7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13824575.png)
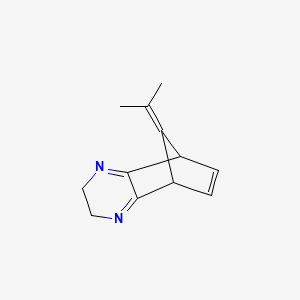
![(5Z)-1-(4-chlorophenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13824582.png)
![2-{[(1E)-(2,4-dihydroxyphenyl)methylene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B13824597.png)
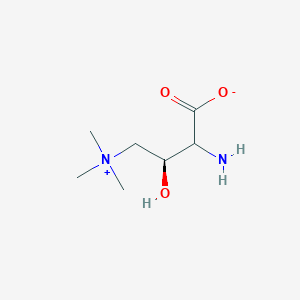
![N'-[(Z)-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}methylidene]thiophene-2-carbohydrazide](/img/structure/B13824612.png)
![ethyl 2-({[3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B13824616.png)
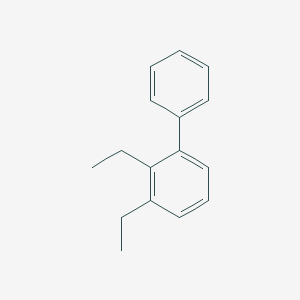
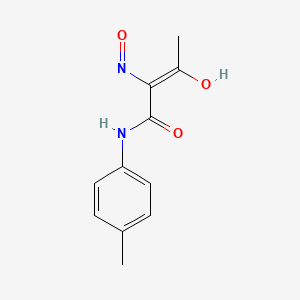
![4-Benzyl-2-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824633.png)
![methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate](/img/structure/B13824636.png)
![Benzo[c]phenanthrene-5-carbaldehyde](/img/structure/B13824641.png)
![3-[(2E)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide](/img/structure/B13824651.png)
